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Compound of Interest

Compound Name: 4-Isopropylphenylboronic acid

Cat. No.: B156128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
isopropylphenylboronic acid, a versatile building block in organic synthesis, particularly in

the development of novel pharmaceutical and materials science compounds. This document

details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a foundational understanding for its characterization.

Core Data Presentation
The following tables summarize the key spectral data for 4-isopropylphenylboronic acid
(Molecular Formula: C₉H₁₃BO₂, Molecular Weight: 164.01 g/mol ).

Table 1: ¹H NMR Spectral Data (Predicted and based on
analogous compounds)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-7.9 Doublet 2H
Ar-H (ortho to -

B(OH)₂)

~7.3-7.4 Doublet 2H
Ar-H (meta to -

B(OH)₂)

~4.8-5.2 Broad Singlet 2H B(OH)₂

~3.0 Septet 1H -CH(CH₃)₂

~1.25 Doublet 6H -CH(CH₃)₂

Note: The chemical shifts of the B(OH)₂ protons can vary significantly depending on the solvent

and concentration due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~152 Ar-C (para to -B(OH)₂)

~136 Ar-C-H (ortho to -B(OH)₂)

~126 Ar-C-H (meta to -B(OH)₂)

~130 (broad) Ar-C-B(OH)₂

~34 -CH(CH₃)₂

~24 -CH(CH₃)₂

Note: The carbon atom attached to the boron often shows a broad signal due to quadrupolar

relaxation of the boron nucleus.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (from B(OH)₂ and

potential water)

3050-3000 Medium Aromatic C-H stretch

2960-2870 Medium-Strong
Aliphatic C-H stretch (isopropyl

group)

~1605, ~1490 Medium-Strong Aromatic C=C stretch

~1360 Strong B-O stretch

~1170 Medium C-O stretch

~840 Strong
para-disubstituted benzene C-

H bend (out-of-plane)

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

164 Moderate [M]⁺ (Molecular Ion)

149 High [M - CH₃]⁺

121 Moderate [M - C₃H₇]⁺

105 Moderate [C₇H₅O]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency

to form cyclic anhydrides (boroxines) upon dehydration.

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of 4-
isopropylphenylboronic acid in approximately 0.6-0.7 mL of a deuterated solvent.

Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over

chloroform-d (CDCl₃) to minimize boroxine formation and to allow for the observation of the

exchangeable B(OH)₂ protons.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

frequency of 300 MHz or higher.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak is used as an internal reference.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans are often required due to the low natural

abundance of the ¹³C isotope.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique):
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Approximately 1-2 mg of 4-isopropylphenylboronic acid is finely ground with about 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample holder (or clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, at a low concentration (e.g., 1 mg/mL) and then further diluted.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Acquisition Parameters (Typical for EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 200-250 °C.

Acquisition Parameters (Typical for ESI):
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Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen.

Drying Gas Temperature: 300-350 °C.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-isopropylphenylboronic acid.
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Workflow for Spectroscopic Analysis of 4-Isopropylphenylboronic Acid
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Caption: Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectral Data Analysis of 4-Isopropylphenylboronic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156128#spectral-data-for-4-isopropylphenylboronic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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